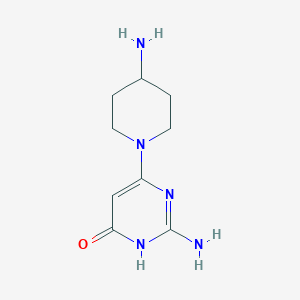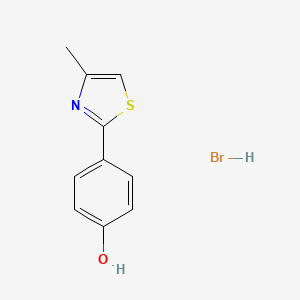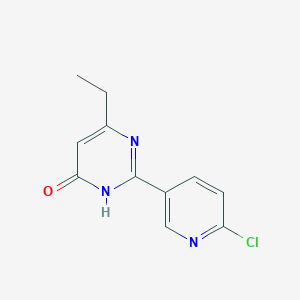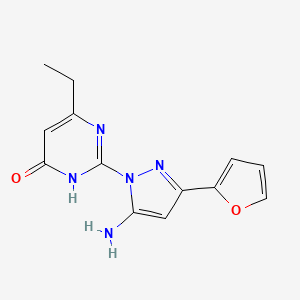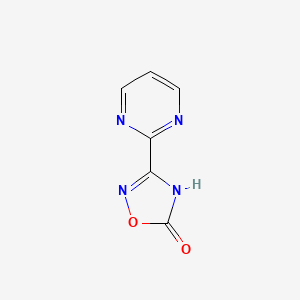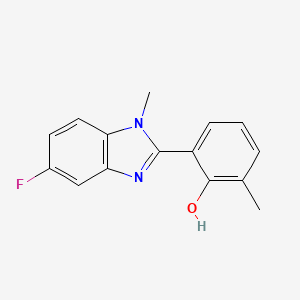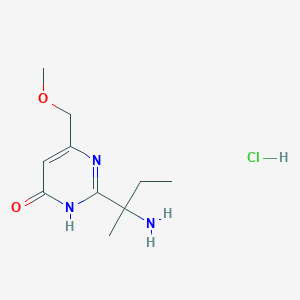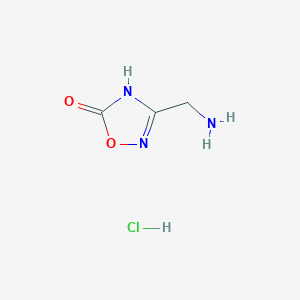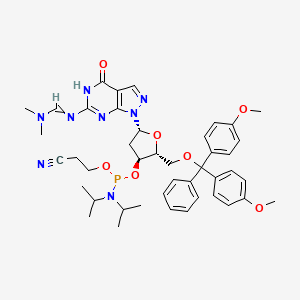
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite
Vue d'ensemble
Description
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is a chemical compound with the molecular formula C43H53N8O7P . It is an isosteric analogue of dG . The compound is used in the synthesis of oligonucleotides .
Synthesis Analysis
The synthesis of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite involves several steps. The compound is synthesized on a convergent route, protected, and converted into phosphoramidites . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . The phosphoramidites are then used as building blocks in automated DNA synthesis .
Molecular Structure Analysis
The molecular structure of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is complex and involves several chemical bonds. The compound contains an 8-aza-7-deaza-2’-deoxyguanosine moiety, which is a modified form of the nucleoside guanosine .
Chemical Reactions Analysis
8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite participates in various chemical reactions during the synthesis of oligonucleotides. The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are influenced by its molecular structure. The compound has a significant influence on the tautomeric equilibrium . The compound also exhibits photophysical properties such as fluorescence, solvatochromism, and quantum yields .
Applications De Recherche Scientifique
Application 1: Base Pairing Properties in Oligonucleotide Duplexes
- Summary of Application: This compound is used to study the base pairing properties of oligonucleotide duplexes. The nucleosides were synthesized, protected, and converted into phosphoramidites .
- Methods of Application: Oligonucleotides were prepared on a solid-phase and were hybridized to yield duplexes with parallel (ps) or antiparallel (aps) chain orientation .
- Results: The 8-aza-7-deaza-2’-deoxyisoguanosine-containing duplexes show almost identical base pairing stability as those containing 2’-deoxyisoguanosine, while the 7-substituted derivatives induce a significant duplex stabilization both in ps and aps DNA .
Application 2: Stability of Base Pairs Incorporating 7-Substituted 8-Aza-7-Deazapurines
- Summary of Application: This compound is used to study the stability of base pairs incorporating 7-substituted 8-aza-7-deazapurines .
- Methods of Application: Phosphoramidites of the 8-aza-7-deazapurine nucleosides were prepared and employed in solid-phase synthesis .
- Results: The propynyl residues introduced into the 7-position of the 8-aza-7-deazapurines are generally more stabilizing than those at the 5-position of the pyrimidine bases .
Application 3: Chemical Modification for Rate Enhancement
- Summary of Application: This compound is used for chemical modification to enhance the rate of certain reactions .
- Methods of Application: The nucleosides were synthesized and their effect on cleavage rate were evaluated under single-turnover conditions .
- Results: The study found that the rate of certain reactions could be enhanced through chemical modification .
Application 4: Nucleobase Specific Fluorescence Quenching
- Summary of Application: This compound is used in the study of nucleobase specific fluorescence quenching of coumarin dye conjugates .
- Methods of Application: Oligonucleotides incorporating 7-(octa-1,7-diynyl) derivatives of 8-aza-7-deaza-2’-deoxyguanosine were prepared by solid-phase synthesis .
- Results: The study found that these side chains have steric freedom in duplex DNA .
Application 5: Effects on DNA Structure of Triplexes
- Summary of Application: As a purine analogue of Thymidine, 7-deaza-2’-deoxyXanthosine (7-deaza-dX) is used to study the effects on DNA structure of triplexes .
- Methods of Application: The study involves the formation of a non-standard base pair with a 2,4-diaminopyrimidine nucleoside analogue .
- Results: The study found that standard nucleobases have an unshared pair of electrons that project into the minor groove of duplex DNA .
Application 6: Stable Base Pairs with 2’-deoxy-5-methylisocytidine
- Summary of Application: This compound is used to form stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation .
- Methods of Application: The 8-aza-7-deazaguanine N8-(2’-deoxy-β-d-ribofuranoside) was synthesized, converted into the phosphoramidite and incorporated into oligonucleotides .
- Results: The study found that the duplexes containing this compound are more stabilized compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine .
Application 7: Chemical Modification for Rate Enhancement
- Summary of Application: This compound is used for chemical modification to enhance the rate of certain reactions .
- Methods of Application: The nucleosides were synthesized and their effect on cleavage rate were evaluated under single-turnover conditions .
- Results: The study found that the rate of certain reactions could be enhanced through chemical modification .
Application 8: Interaction with DNA Enzymes
- Summary of Application: This compound is used to study the interaction with DNA enzymes such as polymerases, reverse transcriptases, restriction enzymes, etc .
- Methods of Application: The study involves the use of 3-Deaza-2’-deoxyadenosine which maintains the ability for regular Watson-Crick hydrogen bonding to T but is lacking the electron pair at the 3-position normally provided by N3 .
- Results: The study found that enzymes that interact with DNA may use a hydrogen bond donating group to contact the hydrogen bond acceptor in the minor groove .
Propriétés
IUPAC Name |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKMTZJNCKRCK-KRPTXEAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N8O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849565 | |
| Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aza-7-Deaza-2'-deoxyguanosine 3'-CE phosphoramidite | |
CAS RN |
500891-26-9 | |
| Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



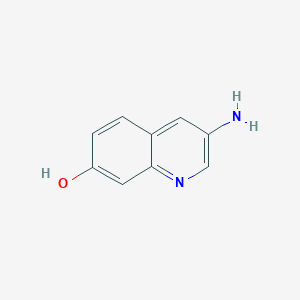
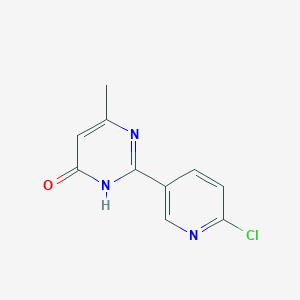
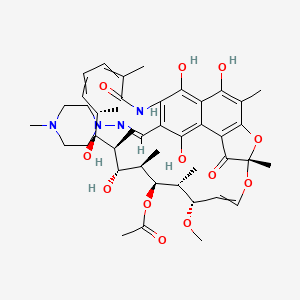
![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
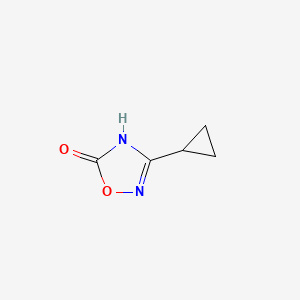
![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)
